2-(2-Bromoethyl)cyclohexan-1-one
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Overview
Description
2-(2-Bromoethyl)cyclohexan-1-one is an organic compound with the molecular formula C8H13BrO It is a cyclohexanone derivative where a bromoethyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)cyclohexan-1-one typically involves the bromination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with bromoethane in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then reacts with bromoethane to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Elimination Reactions: The compound can undergo E2 elimination to form alkenes.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases like sodium ethoxide in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products Formed
Substitution: Formation of alcohols, amines, or thioethers.
Elimination: Formation of cyclohexene derivatives.
Oxidation: Formation of cyclohexanone carboxylic acids
Scientific Research Applications
2-(2-Bromoethyl)cyclohexan-1-one is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactive bromoethyl group.
Material Science: Used in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)cyclohexan-1-one in chemical reactions involves the formation of reactive intermediates such as enolates and carbocations. These intermediates facilitate various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylmethyl bromide
- Cyclohexanone
- 2-Bromoethylbenzene
Uniqueness
2-(2-Bromoethyl)cyclohexan-1-one is unique due to its combination of a cyclohexanone core with a bromoethyl substituent. This structure provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry .
Properties
Molecular Formula |
C8H13BrO |
---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-(2-bromoethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H13BrO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-6H2 |
InChI Key |
UHAAWAUFULWVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCBr |
Origin of Product |
United States |
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